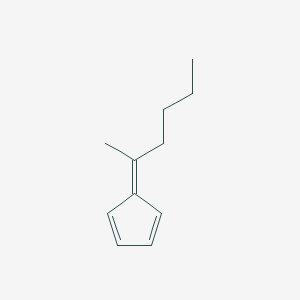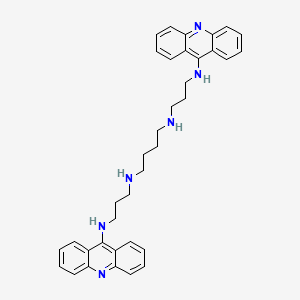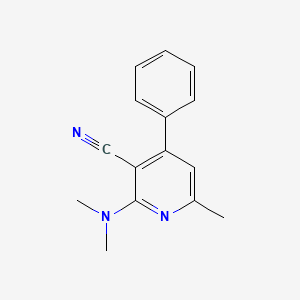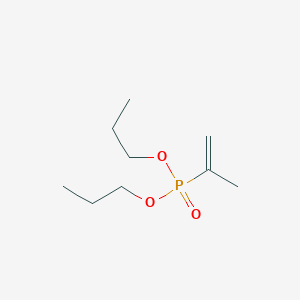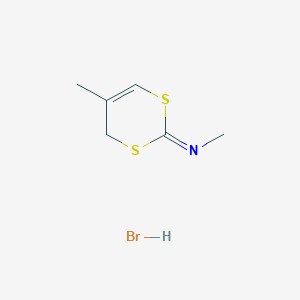
N,5-dimethyl-4H-1,3-dithiin-2-imine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-dimethyl-4H-1,3-dithiin-2-imine;hydrobromide is a chemical compound known for its unique structure and properties It belongs to the class of dithiin compounds, which are characterized by a six-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-4H-1,3-dithiin-2-imine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a primary amine with an aldehyde or ketone, followed by cyclization to form the dithiin ring. The reaction conditions often include the use of acid catalysts to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrobromide salt form .
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-4H-1,3-dithiin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding amine .
Scientific Research Applications
N,5-dimethyl-4H-1,3-dithiin-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N,5-dimethyl-4H-1,3-dithiin-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The sulfur atoms in the dithiin ring may also play a role in its reactivity and biological activity .
Comparison with Similar Compounds
Properties
CAS No. |
61155-71-3 |
|---|---|
Molecular Formula |
C6H10BrNS2 |
Molecular Weight |
240.2 g/mol |
IUPAC Name |
N,5-dimethyl-4H-1,3-dithiin-2-imine;hydrobromide |
InChI |
InChI=1S/C6H9NS2.BrH/c1-5-3-8-6(7-2)9-4-5;/h3H,4H2,1-2H3;1H |
InChI Key |
QEXNDFVMMHHGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=NC)SC1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B14601044.png)
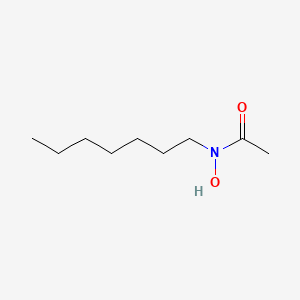
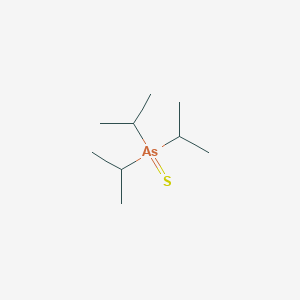
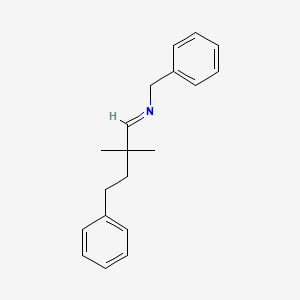

![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)

